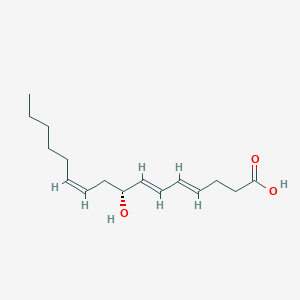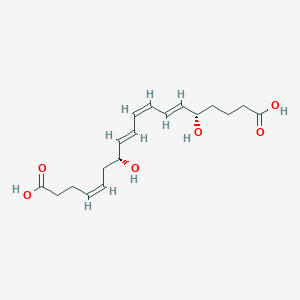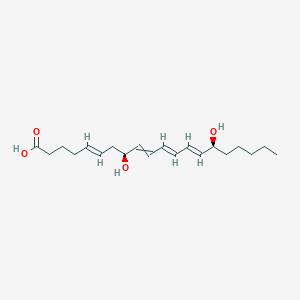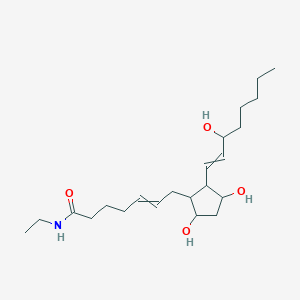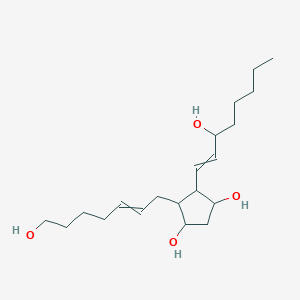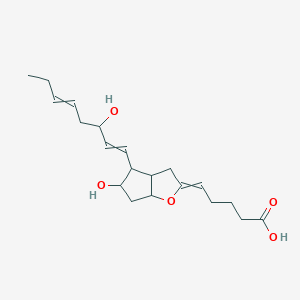
Prostaglandin I3 (sodium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prostaglandin I3 (sodium salt) is a bioactive lipid compound derived from eicosapentaenoic acid (EPA) through the action of cyclooxygenase (COX) and prostaglandin I synthase. It is known for its potent vasodilatory effects and its ability to inhibit platelet aggregation, making it similar in function to prostaglandin I2 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Prostaglandin I3 (sodium salt) is synthesized from eicosapentaenoic acid via the cyclooxygenase pathway. The process involves the conversion of eicosapentaenoic acid to prostaglandin H3, which is then converted to prostaglandin I3 by prostaglandin I synthase .
Industrial Production Methods: The industrial production of prostaglandin I3 (sodium salt) typically involves the extraction of eicosapentaenoic acid from marine sources, followed by enzymatic conversion using cyclooxygenase and prostaglandin I synthase. The product is then purified and converted to its sodium salt form for stability and solubility .
Types of Reactions:
Oxidation: Prostaglandin I3 can undergo oxidation reactions, particularly in the presence of reactive oxygen species.
Reduction: Reduction reactions can occur, although they are less common.
Substitution: Substitution reactions may occur at specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles depending on the specific functional group targeted.
Major Products Formed:
Oxidation: Formation of hydroxy derivatives.
Reduction: Formation of reduced prostaglandin derivatives.
Substitution: Formation of substituted prostaglandin derivatives.
Wissenschaftliche Forschungsanwendungen
Prostaglandin I3 (sodium salt) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study lipid oxidation and reduction reactions.
Biology: Investigated for its role in cell signaling and inflammation.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases due to its vasodilatory and anti-platelet aggregation properties.
Industry: Utilized in the development of pharmaceuticals targeting cardiovascular health.
Wirkmechanismus
Prostaglandin I3 (sodium salt) exerts its effects primarily through binding to prostacyclin receptors on the surface of endothelial cells and platelets. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in vasodilation and inhibition of platelet aggregation. The molecular targets include prostacyclin receptors and the associated signaling pathways involving cAMP .
Vergleich Mit ähnlichen Verbindungen
Prostaglandin I2 (prostacyclin): Similar in function but derived from arachidonic acid.
Prostaglandin E2: Involved in inflammation and pain perception.
Prostaglandin F2α: Influences smooth muscle contraction.
Uniqueness: Prostaglandin I3 (sodium salt) is unique due to its derivation from eicosapentaenoic acid, which is an omega-3 fatty acid. This gives it distinct anti-inflammatory and cardiovascular benefits compared to prostaglandin I2, which is derived from arachidonic acid, an omega-6 fatty acid .
Eigenschaften
Molekularformel |
C20H30O5 |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
5-[5-hydroxy-4-(3-hydroxyocta-1,5-dienyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid |
InChI |
InChI=1S/C20H30O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h3-4,8,10-11,14,16-19,21-22H,2,5-7,9,12-13H2,1H3,(H,23,24) |
InChI-Schlüssel |
NCYSTSFUYSFMEO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)O2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


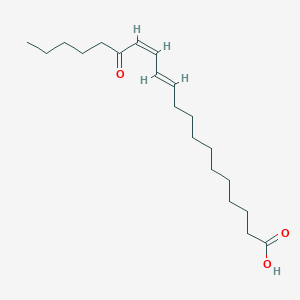

![(5Z)-5-[(3aS,4S,5R,6aS)-5-hydroxy-4-[2-(1-hydroxycyclohexyl)ethynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B10767782.png)

![4-(Benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B10767794.png)
